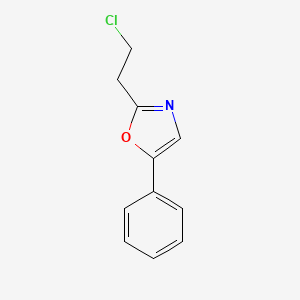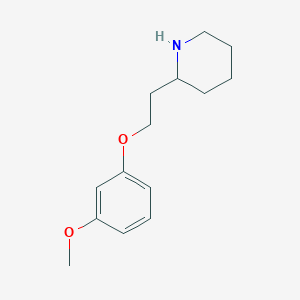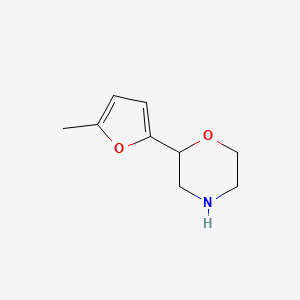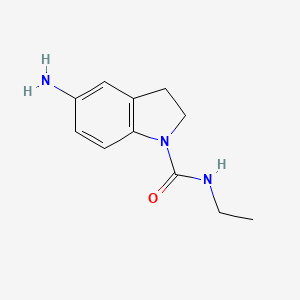
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine, commonly referred to as CPMA, is a small organic molecule that has been extensively studied in the fields of chemistry and pharmacology. It is a derivative of the pyrazole ring system, and is a member of the pyrazolopyrimidine family of compounds. CPMA has been found to have a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds as Building Blocks
The chemistry of heterocyclic compounds like pyrazolines and their derivatives is a critical area of study in the synthesis of a wide variety of heterocyclic compounds. These compounds serve as essential building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and more. Their unique reactivity under mild conditions makes them valuable in the generation of diverse heterocyclic compounds and dyes, suggesting potential applications for "1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine" in similar synthetic processes (Gomaa & Ali, 2020).
Anticancer Agents
Pyrazoline derivatives have been extensively studied for their biological activities, including anticancer properties. These compounds are known for their ability to act as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. Research in this area highlights the potential for "this compound" and similar compounds to contribute to the development of new anticancer agents (Ray et al., 2022).
Environmental Impact and Toxicology
Studies on related chlorophenyl compounds have evaluated their toxic effects on mammalian and aquatic life, suggesting that the environmental impact and toxicological profiles of such compounds need to be thoroughly understood. This knowledge is crucial for the safe handling and application of "this compound" in research and development (Krijgsheld & Gen, 1986).
Synthesis and Medicinal Chemistry
The synthesis and exploration of the medicinal chemistry of pyrazoline derivatives, including those substituted with chlorophenyl groups, are of significant interest. These compounds have shown a broad range of pharmacological effects, such as antimicrobial, anti-inflammatory, and analgesic activities, indicating the potential versatility of "this compound" in medicinal applications (Sharma et al., 2021).
Wirkmechanismus
Target of Action
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has shown potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
It’s worth noting that pyrazole derivatives, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid
Pharmacokinetics
In silico pharmacokinetics analysis of a similar selenium-containing compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that this compound may have similar ADME properties, but this needs to be confirmed with experimental data.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Biochemische Analyse
Biochemical Properties
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. Additionally, it may interact with catalase, an enzyme responsible for scavenging hydrogen peroxide .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neurons, it reduces ROS levels and boosts the glutathione system, thereby protecting the cells from oxidative stress . This compound also affects the activity of antioxidant enzymes, which play a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, enhancing their activity and thus reducing oxidative stress . Additionally, it may inhibit certain enzymes, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects against oxidative stress. Its stability and degradation may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as impaired cellular functions and increased oxidative damage. It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it crucial to study these aspects for a comprehensive understanding of its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXMJVLARGENOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)



![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)





![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)

